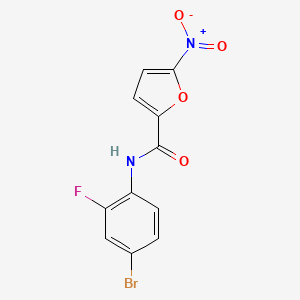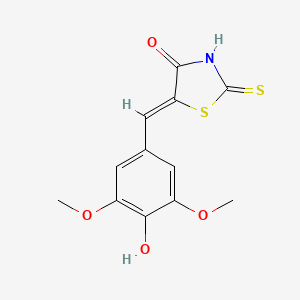![molecular formula C22H19N3O3S B3716336 5-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 6138-93-8](/img/structure/B3716336.png)
5-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
The compound contains an indole group, a pyrimidinedione group, and a phenoxy group. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidinedione is a type of pyrimidine which is a six-membered ring with two nitrogen atoms and two carbonyl groups. The phenoxy group is a phenol group with an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Techniques such as NMR spectroscopy would be useful in determining the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The indole ring, for example, can undergo electrophilic substitution. The carbonyl groups in the pyrimidinedione could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of conjugation, the presence of polar functional groups, and the overall shape and size of the molecule would all influence its properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-5-4-6-16(11-14)28-10-9-25-13-15(17-7-2-3-8-19(17)25)12-18-20(26)23-22(29)24-21(18)27/h2-8,11-13H,9-10H2,1H3,(H2,23,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVGLCOPUCKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361976 | |
| Record name | STK097602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-93-8 | |
| Record name | STK097602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3716263.png)
![3-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B3716267.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3716273.png)
![ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B3716278.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3716290.png)
![5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B3716292.png)
![5,7-diisopropyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3716300.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B3716304.png)
![3-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B3716307.png)
![N-[4-(benzyloxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3716308.png)
![N-[4-({2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B3716313.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3716318.png)

